molecular formula C14H12Cl3N3O3S B11689257 N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11689257
M. Wt: 408.7 g/mol
InChI Key: WTFNZZDKRWDNPJ-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a trichloromethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the trichloromethyl intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.

    Amination: The intermediate is then reacted with 2-methyl-4-nitroaniline to form the desired amine derivative.

    Cyclization: The final step involves the cyclization of the amine derivative with thiophene-2-carboxylic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trichloromethyl group and the nitrophenyl group play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide
  • N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide
  • 2-CL-N-(2,2,2-trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide

Uniqueness

N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This compound’s unique properties and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C14H12Cl3N3O3S

Molecular Weight

408.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-methyl-4-nitroanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H12Cl3N3O3S/c1-8-7-9(20(22)23)4-5-10(8)18-13(14(15,16)17)19-12(21)11-3-2-6-24-11/h2-7,13,18H,1H3,(H,19,21)

InChI Key

WTFNZZDKRWDNPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2

Origin of Product

United States

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